molecular formula C7H7BrS B094970 4-Bromothioanisole CAS No. 104-95-0

4-Bromothioanisole

Cat. No. B094970
Key on ui cas rn: 104-95-0
M. Wt: 203.1 g/mol
InChI Key: YEUYZNNBXLMFCW-UHFFFAOYSA-N
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Patent
US07041853B2

Procedure details

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.0 mole) of thioanisole and 0.068 g (0.001 mole) of boron trifluoride, and 160 g (1.0 mole) of bromine was added dropwise with stirring at 50° C. over 4 hours. Thereafter, the reaction was further allowed to proceed for 1 hour. After completion of the reaction, 50 g of water was added, and the organic layer was separated, whereby 203.9 g of crude 4-bromothioanisole was obtained. The purity of the thus-obtained crude 4-bromothioanisole was 90.5% as determined by gas chromatography.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9]Br>B(F)(F)F.O>[Br:9][C:4]1[CH:5]=[CH:6][C:1]([S:7][CH3:8])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
124.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
160 g
Type
reactant
Smiles
BrBr
Name
Quantity
0.068 g
Type
catalyst
Smiles
B(F)(F)F
Step Two
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
to proceed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 203.9 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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